(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine
Overview
Description
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine, otherwise known as CPMA, is an organic compound that has been studied extensively in recent years due to its potential applications in the medical and scientific research fields. CPMA is a cyclic amine, which is composed of a nitrogen-containing cycle and an alkyl group. It has a molecular formula of C9H15NO2 and a molecular weight of 165.22 g/mol. CPMA has been found to have a variety of useful properties, including its ability to act as a catalyst in chemical reactions and its ability to act as an inhibitor of certain enzymes.
Scientific Research Applications
Pharmacology: Potential Therapeutic Applications
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine: may have potential therapeutic applications in pharmacology. Its structure suggests it could be useful in the synthesis of small molecule drugs . The compound’s ability to interact with various biological targets could be explored for the development of new medications.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme inhibition. Its interaction with enzymes can provide insights into enzyme mechanisms and help identify potential targets for drug development .
Medicinal Chemistry: Heterocyclic Compound Synthesis
Medicinal chemistry often involves the synthesis of heterocyclic compounds, which are crucial in drug design(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine could serve as a building block for creating new heterocyclic structures with potential medicinal properties .
Organic Synthesis: Intermediate for Anticancer Drugs
This compound could act as an intermediate in the synthesis of anticancer drugs. Its molecular structure allows for multi-step nucleophilic reactions, which are essential in creating complex organic molecules .
Analytical Chemistry: Reference Standards
In analytical chemistry, (1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine could be used as a reference standard for calibration in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC, ensuring accurate and reliable results .
Chemical Engineering: Process Optimization
The compound’s properties could be valuable in chemical engineering for process optimization. Its stability and reactivity can be studied to improve the efficiency of chemical processes .
properties
IUPAC Name |
1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(10-5-6-10)14-8-11-4-3-7-13-12(11)15-2/h3-4,7,9-10,14H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXDKYDXOVRPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(N=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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